molecular formula C8H6BrN3O B12633271 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Cat. No.: B12633271
M. Wt: 240.06 g/mol
InChI Key: XRWJJVSUACBHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methoxypyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methoxy groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine typically involves the bromination of 2-methoxypyrido[2,3-b]pyrazine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxypyrido[2,3-b]pyrazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6-amino-2-methoxypyrido[2,3-b]pyrazine derivative.

Scientific Research Applications

6-Bromo-2-methoxypyrido[2,3-b]pyrazine has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition and antimicrobial activity.

    Materials science: The compound can be used in the development of organic electronic materials due to its conjugated structure.

    Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyrido[2,3-b]pyrazine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    6-Chloro-2-methoxypyrido[2,3-b]pyrazine: Similar structure but with chlorine instead of bromine, which may affect its reactivity and biological activity.

    6-Bromo-2-hydroxypyrido[2,3-b]pyrazine: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.

Uniqueness

6-Bromo-2-methoxypyrido[2,3-b]pyrazine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

6-bromo-2-methoxypyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H6BrN3O/c1-13-7-4-10-8-5(11-7)2-3-6(9)12-8/h2-4H,1H3

InChI Key

XRWJJVSUACBHNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=N1)C=CC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.